molecular formula C19H22N6O4 B2653076 4-allyl-2-(2-amino-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1189968-39-5

4-allyl-2-(2-amino-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2653076
CAS RN: 1189968-39-5
M. Wt: 398.423
InChI Key:
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Description

The compound is a complex organic molecule with multiple functional groups including an allyl group, an amino group, a carboxamide group, and a tetrahydrotriazoloquinazoline core . These functional groups and the overall structure suggest that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic core . The structure could potentially be analyzed using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present . For example, the allyl group could potentially undergo reactions such as allylic substitution or oxidation . The amino and carboxamide groups could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups like the carboxamide could influence properties like solubility and melting point .

Scientific Research Applications

Anticancer Applications

The compound belongs to the [1,2,4]triazolo [4,3-a]quinoxaline derivatives, which have been designed, synthesized and evaluated against HepG2, HCT-116 and MCF-7 cells . These compounds have shown significant anticancer activities, particularly against MCF-7 cell lines .

DNA Intercalation

These derivatives have been found to intercalate with DNA, which is a crucial mechanism in anticancer activity . The most potent derivative was found to intercalate DNA at a decreased IC50 value, which is nearly equipotent to that of doxorubicin .

Antiviral Applications

[1,2,4]triazolo [4,3-a]quinoxaline derivatives have also been synthesized as potential antiviral agents . However, specific antiviral activities of the compound are not mentioned in the available resources.

Antimicrobial Applications

Triazoloquinazoline and its derivatives have shown a variety of biological applications such as antimicrobial activities . However, specific antimicrobial activities of the compound are not mentioned in the available resources.

Energetic Materials

While not directly related to the compound , it’s worth noting that similar structures, such as [1,2,4]triazolo [4,3-b] [1,2,4]triazole, have been used in the design and synthesis of very thermostable energetic materials . It’s possible that the compound could have similar applications, but further research would be needed to confirm this.

Drug Development

Given the broad bioactivity spectrum of triazoloquinazoline, this scaffold could act as an important candidate in the field of drug development . The compound , with its unique structure, could potentially be used as a building block for the construction of new drugs.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, the mechanism of action would likely involve interactions with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and potential biological activity . Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications . This could include studies to optimize its synthesis, detailed characterization of its properties, and testing for potential biological activity .

properties

IUPAC Name

2-(2-amino-2-oxoethyl)-N-butan-2-yl-1,5-dioxo-4-prop-2-enyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4/c1-4-8-23-17(28)13-7-6-12(16(27)21-11(3)5-2)9-14(13)25-18(23)22-24(19(25)29)10-15(20)26/h4,6-7,9,11H,1,5,8,10H2,2-3H3,(H2,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEBCESBWTVHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-2-(2-amino-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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